molecular formula C17H20N4O3 B3038557 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate CAS No. 866144-72-1

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate

Cat. No. B3038557
CAS RN: 866144-72-1
M. Wt: 328.4 g/mol
InChI Key: DWCWXPGQDXXRDI-UHFFFAOYSA-N
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Description

This compound is a white solid . It has been studied in the context of the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds .


Synthesis Analysis

The synthesis of this compound involves a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for searching databases and communicating chemical structures electronically.


Chemical Reactions Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC ( O )-4,7-dihydropyrazolo [1,5- a ]pyrimidin-3-carbonitriles in good yields .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 332–334 °C . Its 1H NMR and 13C NMR spectra, as well as its IR spectrum, have been reported .

Scientific Research Applications

Chemical Synthesis and Cyclization

  • The compound has been used in the study of cyclization reactions. For instance, reactions of ethyl 2-ethoxymethylene-3-oxo esters with 3-amino-5-hydroxypyrazole in ethanol under reflux form ethyl 2-hydroxy-7-phenyl(hydroxy)pyrazolo[1,5-a]pyrimidin-6-carboxylates (Goryaeva, Burgart, & Saloutin, 2013).

Biological Activity and Antimicrobial Properties

  • Compounds derived from this chemical structure have been tested for biological activity. For example, certain derivatives have shown biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

  • Some derivatives have shown potential in enhancing the reactivity of enzymes like cellobiase (Abd & Awas, 2008).

Anticancer Activity

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that structurally similar compounds have shown promising activities . Additionally, further optimization of the synthesis process could be explored.

properties

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-14(7-8-24-17(23)12-5-3-2-4-6-12)16(22)21-15(20-11)13(9-18)10-19-21/h10,12,19H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCWXPGQDXXRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CCOC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate
Reactant of Route 3
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate
Reactant of Route 5
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate
Reactant of Route 6
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate

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